



# **Application Notes and Protocols: RTC-30 in Combination with Other Chemotherapy Agents**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | RTC-30   |           |
| Cat. No.:            | B2849488 | Get Quote |

It has not been possible to identify a specific chemotherapy agent designated as **RTC-30** in publicly available scientific literature and clinical trial databases. The search results for "**RTC-30**" are associated with a variety of other scientific and technical terms, but not a distinct anticancer compound.

#### These include:

- Acrp30: Also known as Adiponectin, this is a protein hormone involved in regulating glucose levels and fatty acid breakdown.[1][2]
- RTOG Clinical Trials: The Radiation Therapy Oncology Group (RTOG) has conducted numerous clinical trials, some of which are designated with numbers that may appear similar to "RTC-30," but these do not refer to a specific drug.
- CD30: This is a cell surface receptor that is a target for therapies in certain types of lymphoma, such as with CD30-directed antibody-drug conjugates or CAR T-cell therapies.[3]
- TTX-030: This is an investigational anti-CD39 antibody being evaluated in combination with other therapies for advanced cancers.[5]

Without a clear identification of "RTC-30" as a specific chemotherapy agent, it is not possible to provide the requested detailed Application Notes and Protocols, including its mechanism of action, combination therapy data, and experimental methodologies.



For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use its standardized and widely recognized scientific or clinical name. If "RTC-30" is an internal or developmental code, further specific details would be required to locate relevant information.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Induction of adipocyte complement-related protein of 30 kilodaltons by PPARgamma agonists: a potential mechanism of insulin sensitization PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Memory stem T cells modified with a redesigned CD30-chimeric antigen receptor show an enhanced antitumor effect in Hodgkin lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: RTC-30 in Combination with Other Chemotherapy Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2849488#rtc-30-in-combination-with-other-chemotherapy-agents]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com